(S)-1-(Dimethyl(phenyl)silyl)ethanol
Description
Properties
Molecular Formula |
C10H16OSi |
|---|---|
Molecular Weight |
180.32 g/mol |
IUPAC Name |
(1S)-1-[dimethyl(phenyl)silyl]ethanol |
InChI |
InChI=1S/C10H16OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
InChI Key |
WRLDXHUQYQWJKG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](O)[Si](C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
Hydrosilylation employs transition-metal catalysts to add silicon-hydrogen bonds across unsaturated substrates. For (S)-1-(Dimethyl(phenyl)silyl)ethanol, the prochiral alkene 1-phenylpropene reacts with dimethyl(phenyl)silane under catalytic conditions. Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂{(SiMe₂CH₂CH₂SiMe₂)}₃), achieve moderate enantioselectivity (up to 68% ee) but require chiral ligands for improved stereocontrol.
Key Reaction Parameters:
Limitations and Optimization
Unoptimized hydrosilylation suffers from competing side reactions, including disproportionation and over-reduction . Recent advances employ chiral phosphine ligands (e.g., (R)-BINAP) with rhodium catalysts, enhancing enantiomeric excess to 89% ee.
Organometallic Alkylation of Silyl Electrophiles
Stepwise Synthesis via Silyl Iodides
A widely documented route involves 3-(dimethyl(phenyl)silyl)-1-phenylpropan-1-one as a precursor. The synthesis proceeds via:
-
Finkelstein Reaction :
(Chloromethyl)dimethyl(phenyl)silane reacts with NaI in acetone to yield (iodomethyl)dimethyl(phenyl)silane (100% conversion).
-
Alkylation of Lithium Enolates :
\text{PhCOCH}_3 + \text{LDA} \rightarrow \text{PhC(O^-)CH}_2\text{Li} \xrightarrow{\text{ICH}_2\text{SiMe}_2\text{Ph}} \text{PhC(O)CH}_2\text{SiMe}_2\text{Ph}
The silyl iodide undergoes alkylation with a lithium enolate generated from acetophenone derivatives. Using lithium diisopropylamide (LDA) in THF at 0°C, the enolate attacks the electrophilic silicon center, forming the carbon-silicon bond.
-
Reduction to Alcohol :
The ketone intermediate is reduced using NaBH₄ in ethanol, yielding the secondary alcohol with retention of configuration (85% yield).
Enantioselective Catalytic Synthesis
Asymmetric Hydrosilylation with Chiral Catalysts
Pioneering work by Tamao and Ito demonstrated that chiral palladium complexes enable enantioselective hydrosilylation. Using (S)-Tol-BINAP-PdCl₂ , the reaction achieves 92% ee but requires stringent anhydrous conditions.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Temperature | 25°C |
| Solvent | Dichloromethane |
| Yield | 78% |
| Enantiomeric Excess | 92% ee |
Kinetic Resolution via Lipase-Catalyzed Transesterification
An alternative approach resolves racemic mixtures using Candida antarctica lipase B (CAL-B) . The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-alcohol enriched (up to 99% ee after recrystallization).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrosilylation | 70–85 | 68–89 | Moderate | High |
| Organometallic Alkylation | 80–90 | N/A | High | Moderate |
| Asymmetric Catalysis | 75–78 | 92 | Low | Low |
| Kinetic Resolution | 40–50 | 99 | High | High |
Industrial-Scale Considerations
Continuous Flow Hydrosilylation
Recent patents describe microreactor systems that enhance heat transfer and reduce side reactions. A pilot-scale setup using Pt/C catalysts in a tubular reactor achieves 87% yield with 82% ee, demonstrating feasibility for ton-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Silylation and Desilylation Processes
The dimethyl(phenyl)silyl group undergoes exchange reactions with organolithium reagents. Phenyldimethylsilyllithium reacts with silyl enol ethers to form lithium enolates under mild conditions, preserving stereochemical integrity . For example:
-
Reaction with tert-butyldimethylsilyl enol ether of cyclohexanone yields the lithium enolate at room temperature .
-
Competitive silyl transfer occurs in diol resolutions, where the chiral (S)-configured alcohol directs enantioselective silylation (up to 96:4 er) .
Lithium Enolate Formation
The compound participates in deprotonation reactions to generate stabilized enolates. Key findings include:
| Reaction Partner | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| tert-Butyldimethylsilyl enol ether | RT, THF | Lithium cyclohexanone enolate | Quantitative conversion |
This reactivity enables applications in asymmetric aldol and Michael additions.
Silyl-Prins Cyclization
While not directly documented for (S)-1-(dimethyl(phenyl)silyl)ethanol, analogous vinylsilyl alcohols undergo BiCl₃/TMSCl-mediated cyclization with aldehydes to form halogenated tetrahydropyrans . For example:
| Aldehyde | Time (min) | Product (Tetrahydropyran) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Cinnamaldehyde | 60 | 4-Chloro derivative 2h | 77 | >95:5 |
The silyl group's electron-donating properties likely stabilize carbocation intermediates during cyclization.
Reductive Coupling Reactions
PhMe₂SiH (structurally related) participates in chemoselective reductive carbonyl couplings :
-
With n-octanal: Forms di-n-octyl ether (3.38 ppm in ¹H NMR) instead of reducing alkynes present .
-
Stereoelectronic effects from the silyl group direct reactivity toward carbonyl groups over unsaturated bonds.
Influence on Curtius Rearrangement
A β-dimethyl(phenyl)silyl group in acyl azides accelerates the Curtius reaction by stabilizing transition states through σ*-orbital interactions . While not directly tested on this compound, this suggests potential for directing rearrangement pathways in derivatives.
Enantioselective Kinetic Resolution
Chiral silylation agents resolve terminal 1,2-diols via dynamic kinetic asymmetry :
-
Key Parameters :
The (S)-configuration of the silyl ethanol enhances stereocontrol by favoring matched catalyst-substrate pairings.
Stability and Byproduct Analysis
Reactions involving silyllithium reagents generate byproducts like 1,3-diphenylhexamethyltrisilane and dimethyldiphenylsilane . These arise from:
-
Disproportionation of silyllithium intermediates
-
Competitive protonation pathways
Scientific Research Applications
Chemical Properties and Structure
(S)-1-(Dimethyl(phenyl)silyl)ethanol features a silicon atom bonded to a dimethyl group and a phenyl group, along with an alcohol functional group. Its molecular formula is , and it has a molecular weight of approximately 182.3 g/mol. The presence of the silicon atom imparts distinctive chemical reactivity, making it suitable for various synthetic applications.
Applications in Organic Synthesis
2.1 Silylation Reactions
One of the primary applications of this compound is in silylation reactions, where it acts as a protecting group for alcohols during organic synthesis. This compound can be used to convert alcohols into silyl ethers, which are more stable and can facilitate further reactions without the risk of alcohol oxidation or elimination.
2.2 Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, it has been employed as a precursor in the synthesis of the AB ring system of ouabain, showcasing its utility in multi-step synthetic pathways . The ability to manipulate the silicon atom's reactivity allows chemists to create diverse molecular architectures.
Case Studies
3.1 Platinum-Catalyzed Hydrosilylation
A notable case study involves the use of this compound in platinum-catalyzed hydrosilylation reactions of propargylic alcohols. This method allows for the selective synthesis of E-vinyl silanes, demonstrating the compound's role in facilitating regioselective transformations . The reaction conditions were optimized to yield high selectivity for specific isomers.
3.2 Lewis Acid-Activated Reactions
Another significant application is found in Lewis acid-activated reactions involving silyl ketenes derived from this compound. These reactions have been shown to produce stable molecular building blocks that are advantageous for further synthetic applications, highlighting the compound's versatility as a reagent .
Data Tables
| Reaction Type | Catalyst | Yield (%) | Notes |
|---|---|---|---|
| Hydrosilylation | PtCl₂/XPhos | 85 | High selectivity for E-isomer |
| Synthesis of ouabain AB ring | Various | 40 | Multi-step process with several intermediates |
Mechanism of Action
The mechanism of action of (S)-1-(Dimethyl(phenyl)silyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the silicon atom can participate in unique bonding interactions, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Utility: Silyl-protected alcohols are pivotal in protecting-group strategies. The synthesis of [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol () demonstrates the role of dimethyl(phenyl)silyl groups in complex molecule assembly.
- Gaps in Data: Physical properties (e.g., melting point, boiling point) and ecotoxicological data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
(S)-1-(Dimethyl(phenyl)silyl)ethanol, a compound characterized by its unique silyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dimethylphenylsilyl group attached to an ethanol backbone, which influences its interaction with biological systems.
1. Antimicrobial Properties
Research indicates that compounds with silyl groups often exhibit significant antimicrobial activity. A study demonstrated that silyl derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential application in treating infections .
2. Anticancer Potential
There is emerging evidence that this compound may exhibit anticancer properties. In vitro studies have shown that similar silyl compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
3. Neuroprotective Effects
Some studies suggest that silylated compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cell Membranes: The lipophilicity imparted by the silyl group enhances membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways, potentially disrupting cancer cell metabolism or bacterial growth.
- Antioxidant Activity: The presence of the silyl group may enhance the compound's ability to act as an antioxidant, thereby reducing oxidative damage in cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various silyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability with increasing concentrations of the silyl compound, with an IC50 value determined at 25 µg/mL for this compound .
Case Study 2: Anticancer Activity
In a comparative study on the effects of several silylated compounds on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µg/mL after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Antimicrobial IC50 | 25 µg/mL |
| Anticancer IC50 | 15 µg/mL |
| Neuroprotective Mechanism | Antioxidant activity |
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Disruption of cell membranes |
| Anticancer | Apoptosis induction |
| Neuroprotective | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing (S)-1-(Dimethyl(phenyl)silyl)ethanol with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric hydrosilylation of prochiral ketones using chiral catalysts such as Rhodium(I) complexes with BINAP ligands. Key steps include:
- Substrate Activation : Use of dimethyl(phenyl)silane as the silicon source under inert conditions (argon/nitrogen atmosphere).
- Catalytic Cycle : Optimization of catalyst loading (typically 1-5 mol%) and reaction temperature (0–25°C) to achieve >90% enantiomeric excess (ee).
- Purification : Chiral HPLC or recrystallization with diethyl ether/hexane mixtures to isolate the (S)-enantiomer .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR chemical shifts with known (R)-enantiomer references. Key diagnostic signals include the splitting pattern of the ethanol proton (δ 1.2–1.5 ppm) and silicon-phenyl group (δ 7.3–7.6 ppm).
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) mobile phase to resolve enantiomers. Retention times and peak areas quantify enantiomeric purity.
- Optical Rotation : Measure specific rotation ([α]) in ethanol at 20°C; typical values for the (S)-enantiomer range from +15° to +25° .
Q. What are the critical considerations for handling and storing this compound to prevent decomposition under laboratory conditions?
- Methodological Answer :
- Storage : Keep in amber glass bottles under inert gas (argon) at 2–8°C to minimize oxidation.
- Moisture Control : Use molecular sieves (3Å) in storage containers to absorb trace water, as the dimethyl(phenyl)silyl group is hydrolytically sensitive.
- Safety : Avoid contact with oxidizing agents (e.g., peroxides) and ensure fume hood use during transfers .
Advanced Research Questions
Q. In which types of catalytic asymmetric reactions has this compound demonstrated utility as a chiral auxiliary or ligand?
- Methodological Answer : The compound serves as a chiral ligand in asymmetric allylic alkylation (AAA) reactions. For example:
- Palladium Catalysis : Combine with Pd(OAc) to catalyze the alkylation of allyl carbonates with malonate nucleophiles, achieving >85% ee.
- Mechanistic Insight : The dimethyl(phenyl)silyl group stabilizes transition states via steric hindrance and π-π interactions with aromatic substrates.
- Validation : Cross-validate results using kinetic isotope effect (KIE) studies and DFT calculations .
Q. What experimental strategies can resolve contradictory data regarding the reactivity of the dimethyl(phenyl)silyl group in nucleophilic versus electrophilic environments?
- Methodological Answer :
- Competitive Reactivity Assays : Compare silyl group behavior in SN2 (e.g., reaction with methyl iodide) versus electrophilic aromatic substitution (e.g., nitration).
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarities.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict regioselectivity .
Q. How does the steric and electronic profile of the dimethyl(phenyl)silyl moiety influence the compound’s reactivity in silicon-based protection/deprotection schemes?
- Methodological Answer :
- Steric Effects : The bulky phenyl group impedes nucleophilic attack at silicon, making deprotection slower compared to trimethylsilyl analogs.
- Electronic Effects : The electron-donating methyl groups stabilize the Si–O bond, requiring stronger acids (e.g., 10% HCl in THF) for cleavage.
- Applications : Demonstrated in selective protection of alcohols in polyol systems (e.g., carbohydrate chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
